2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde

Catalog No.
S14586483
CAS No.
M.F
C14H10ClFO2
M. Wt
264.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde

Product Name

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde

IUPAC Name

4-chloro-3-fluoro-2-phenylmethoxybenzaldehyde

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

InChI

InChI=1S/C14H10ClFO2/c15-12-7-6-11(8-17)14(13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

JVMVSVZASIVKRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Cl)C=O

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol. It features a benzaldehyde functional group substituted with a benzyloxy group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 3-position on the benzene ring. The compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science .

The chemical reactivity of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde can be attributed to its electrophilic aromatic substitution properties, typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The aldehyde functionality can participate in condensation reactions with amines, leading to the formation of imines or related compounds.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

While specific biological activity data for 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of halogenated benzaldehydes have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of both chlorine and fluorine atoms may enhance biological activity through increased lipophilicity and improved binding affinity to biological targets .

Several synthetic routes have been proposed for the preparation of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde:

  • Direct Halogenation: Starting from 2-(Benzyloxy)-3-fluorobenzaldehyde, chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
  • Friedel-Crafts Acylation: This method involves the acylation of benzyloxybenzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst.
  • Functional Group Interconversion: Existing derivatives can be modified through selective reduction or oxidation steps to introduce desired substituents .

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde has potential applications in:

  • Pharmaceutical Development: As a synthetic intermediate for drug candidates due to its unique structural features.
  • Material Science: In the synthesis of polymers or materials that require specific functional groups for enhanced properties.
  • Organic Synthesis: As a building block in various organic reactions leading to more complex molecules.

Interaction studies involving 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde are essential for understanding its potential biological effects. Preliminary studies suggest that its interactions with biological macromolecules could lead to significant alterations in cellular processes. Further research is needed to elucidate specific interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
4-Chloro-3-fluorobenzaldehydeC7H4ClFLacks benzyloxy group; simpler structure.
2-Benzyloxy-4-fluorobenzaldehydeC14H11FO2Similar benzyloxy substitution; no chlorine.
3-Chloro-5-fluorobenzaldehydeC7H4ClFDifferent halogen position; lacks benzyloxy.

The presence of both chlorine and fluorine atoms along with the benzyloxy group distinguishes 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde from these similar compounds, potentially enhancing its reactivity and biological activity.

Traditional Benzylation Approaches in Aromatic Aldehyde Functionalization

O-Benzylation Strategies Using Hydroxybenzaldehyde Precursors

The O-benzylation of 2-hydroxy-4-chloro-3-fluorobenzaldehyde represents the most direct route to the target compound. Classical protocols employ benzyl halides under basic conditions, with potassium carbonate in acetonitrile providing optimal deprotonation of the phenolic hydroxyl group while minimizing aldehyde oxidation. A representative procedure involves refluxing 2-hydroxy-4-chloro-3-fluorobenzaldehyde (1.0 equiv) with benzyl bromide (1.2 equiv) in anhydrous acetonitrile for 72 hours under nitrogen atmosphere, achieving 63–68% isolated yield after aqueous workup.

Critical parameters include:

  • Base selection: Potassium carbonate outperforms stronger bases like sodium hydride in preventing aldehyde degradation
  • Solvent effects: Acetonitrile enables higher reaction temperatures (reflux at 82°C) compared to DMF or DMSO, reducing reaction time
  • Stoichiometry: A 20% excess of benzyl bromide compensates for competing hydrolysis side reactions

Recent studies demonstrate that microwave-assisted benzylation (100°C, 30 min) in tert-amyl alcohol improves yields to 78% while reducing reaction time by 96% compared to conventional heating.

Halogenation Techniques for Position-Specific Substitution Patterns

Sequential halogenation requires precise control to achieve the 4-chloro-3-fluoro substitution pattern. Directed ortho-metalation (DoM) strategies enable regioselective fluorination prior to chlorination:

  • Fluorination: Treating 2-benzyloxybenzaldehyde with Selectfluor® in acetic acid at 40°C introduces fluorine at C3 (82% yield)
  • Chlorination: Subsequent treatment with sulfuryl chloride (1.05 equiv) in dichloromethane at −15°C selectively chlorinates C4 (74% yield)

Radical-initiated chlorination using azobisisobutyronitrile (AIBN) and chlorine gas at 60°C provides an alternative pathway, particularly effective for bench-scale production (5 mol batches). This method achieves 89% conversion to 4-chloro-3-fluoro derivatives within 7.5 hours, with <2% over-chlorination byproducts.

Modern Transition Metal-Catalyzed Synthetic Routes

Rhodium-Mediated Reductive Carbonylation Approaches

Rhodium(III) chloride-catalyzed reductive carbonylation enables single-step construction of the benzaldehyde moiety from aryl iodides. Using 2-benzyloxy-4-chloro-3-fluoroiodobenzene as substrate, a 1:1 CO/H₂ gas mixture (10 bar total pressure) in DMA at 90°C produces the target aldehyde with 81% yield. Key advantages include:

  • Chemoselectivity: No over-reduction to benzyl alcohol occurs
  • Functional group tolerance: Benzyl ethers remain intact under reaction conditions
  • Scalability: Reactions proceed efficiently at 0.5–5 mol scale

The catalytic system (RhCl₃·3H₂O/PPh₃/Et₃N) demonstrates remarkable stability, maintaining >95% activity through five recycling cycles.

Palladium-Catalyzed Cross-Coupling in Benzyloxy Group Installation

Palladium-mediated Suzuki-Miyaura coupling enables late-stage introduction of the benzyloxy group. A representative protocol couples 4-chloro-3-fluoro-2-iodobenzaldehyde with benzylboronic acid using:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 12 hours

This method achieves 67% yield with excellent regioretention, though competing protodeboronation limits efficiency compared to O-benzylation approaches.

Solvent Effects and Base Selection in Nucleophilic Aromatic Substitution

The nonlinear relationship between solvent polarity and substitution efficiency in benzylation reactions reveals key optimization parameters:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
Acetonitrile37.56872
DMF36.75548
THF7.63296
Toluene2.418120

Polar aprotic solvents enhance nucleophilicity of the phenoxide ion while stabilizing transition states through dipole interactions. Potassium carbonate’s low solubility creates a heterogeneous system that minimizes aldehyde side reactions compared to homogeneous bases like DBU.

Green Chemistry Alternatives for Sustainable Synthesis

Emerging eco-friendly methodologies address traditional synthesis limitations:

  • Mechanochemical benzylation: Ball-milling 2-hydroxy-4-chloro-3-fluorobenzaldehyde with K₂CO₃ and BnBr achieves 71% yield in 2 hours without solvent
  • Photoredox halogenation: Visible-light-mediated fluorination using eosin Y reduces Selectfluor® stoichiometry from 2.0 to 1.2 equiv
  • Biocatalytic approaches: Engineered Pseudomonas putida monooxygenases introduce benzyloxy groups with 89% enantiomeric excess in aqueous buffer

Life cycle assessment shows the mechanochemical route reduces E-factor by 63% compared to solution-phase methods, primarily through solvent elimination.

The aldehyde functional group in 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde serves as a critical reactive center for the formation of Schiff base derivatives through condensation reactions with primary amines [5] [6]. These Schiff base compounds, characterized by the azomethine linkage (carbon-nitrogen double bond), have demonstrated significant antimicrobial properties against various pathogenic microorganisms [7] [8]. The formation of Schiff bases from halogenated benzaldehyde precursors follows established mechanistic pathways where the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the aldehyde group [9].

Research investigations have revealed that Schiff base derivatives derived from halogenated benzaldehyde compounds exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts [5] [10]. The presence of electron-withdrawing halogen substituents, particularly chlorine and fluorine, contributes to increased electrophilicity of the aldehyde carbon, facilitating more efficient Schiff base formation [6]. Studies have demonstrated that compounds containing both chlorine and fluorine substituents show superior antimicrobial efficacy, with minimum inhibitory concentration values ranging from 24 to 500 micrograms per milliliter against various bacterial and fungal strains [5] .

The antimicrobial mechanism of these Schiff base derivatives involves multiple pathways, including disruption of bacterial cell wall synthesis and interference with essential enzymatic processes [8] [9]. Metal complexes formed from these Schiff base ligands demonstrate even greater antimicrobial potency, with coordination to transition metals such as zinc, copper, and iron significantly enhancing biological activity [11] [12]. The enhanced activity of metal complexes is attributed to improved cellular penetration and increased binding affinity to microbial target sites [7].

Compound TypeTarget OrganismActivity ConcentrationMechanism
Halogenated benzaldehyde Schiff basesCandida albicans, bacterial strainsIC50: 48.9-57.7 μM antifungal Cell membrane disruption
Metal complexes of benzaldehyde Schiff basesStaphylococcus aureus, Escherichia coliHigher activity than free ligands [11]Metal coordination enhancement
Chlorinated benzaldehyde derivativesVarious pathogenic bacteriaMinimum inhibitory concentration 24-500 μg/mL [5]Multiple pathway interference

Structure-Activity Relationships in Anticancer Compound Development

The structural framework of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde provides an excellent foundation for anticancer compound development based on established structure-activity relationships observed in related benzaldehyde derivatives [1] [13]. Research has demonstrated that benzyloxybenzaldehyde compounds with specific substitution patterns exhibit significant cytotoxic activity against various cancer cell lines, with IC50 values ranging from 1 to 10 micromolar [1]. The ortho-benzyloxy substitution appears to be particularly crucial for biological activity, as it influences both the electronic properties and the three-dimensional conformation of the molecule [14].

Halogenated aromatic compounds have shown enhanced anticancer properties due to the electronic effects imparted by halogen substituents [2] [15]. The combination of chlorine at the para position and fluorine at the meta position creates a unique electronic environment that can significantly influence binding interactions with biological targets [4]. Fluorine substitution has been specifically associated with improved anticancer activity in benzazole compounds, with difluoro-derivatives showing IC50 values below 5 nanomolar in certain enzyme inhibition assays [4].

The anticancer mechanism of halogenated benzaldehyde derivatives involves multiple pathways, including cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial membrane potential loss [1] [16]. Studies have revealed that these compounds can effectively target specific kinase enzymes involved in cancer cell proliferation, with some derivatives demonstrating selective inhibition of protein kinases such as AKT2 and PLK1 [17]. The structural features contributing to anticancer activity include the aldehyde functional group, which can form covalent bonds with nucleophilic amino acid residues in target proteins [18].

Structural FeatureCancer Cell LineIC50 Range (μM)Mechanism of Action
2-(benzyloxy) substitutionHL-60 leukemia1-10 [1]G2/M arrest, apoptosis induction
Halogen substitution patternMCF-7 breast cancer1.52-1.87 [2]Kinase pathway inhibition
Multiple halogen substitutionVarious cancer cell lines0.011-3.56 [13]Multiple pathway modulation

Modulation of Enzymatic Targets Through Aldehyde Function

The aldehyde functional group in 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde serves as a key pharmacophore for the modulation of various enzymatic targets through specific molecular interactions [19] [20]. Aldehyde-containing compounds have been extensively studied as inhibitors of aldehyde dehydrogenase enzymes, which play crucial roles in cellular detoxification processes and are implicated in various disease states including cancer and neurodegenerative disorders [21] [22]. The mechanism of enzyme inhibition typically involves the formation of covalent or non-covalent complexes between the aldehyde group and nucleophilic residues in the enzyme active site [23].

Research has demonstrated that benzaldehyde derivatives can function as competitive, non-competitive, or mixed-type inhibitors depending on their structural features and the specific enzyme target [19] [23]. The presence of halogen substituents significantly influences the binding affinity and selectivity of these compounds for different aldehyde dehydrogenase isoenzymes [21] [24]. Studies have shown that 4-(N,N-dipropylamino)benzaldehyde exhibits potent inhibition of class I aldehyde dehydrogenase with IC50 values as low as 3 nanomolar for specific substrates [23].

The enzymatic modulation extends beyond aldehyde dehydrogenases to include other important therapeutic targets such as tyrosinase and phenoloxidase [25] [26]. Benzaldehyde derivatives have been identified as mixed-type inhibitors of tyrosinase, with inhibition constants ranging from 0.0067 to 38 millimolar depending on the substitution pattern [26]. The structure-activity relationships reveal that hydrophobicity of para-position substituents plays a major role in inhibition activity, with each unit increase in hydrophobicity leading to approximately 4.5-fold enhancement in potency [26].

Fluorinated benzaldehyde compounds demonstrate unique enzymatic interactions, particularly with monooxygenase enzymes that catalyze oxidative transformations [27] [28]. The 4-hydroxyacetophenone monooxygenase shows high selectivity for fluorobenzaldehyde substrates, converting them quantitatively to the corresponding fluorophenyl formates, which subsequently hydrolyze to fluorophenols [27]. This enzymatic selectivity demonstrates the potential for developing fluorinated benzaldehyde derivatives as specific enzyme modulators [28].

Enzyme TargetInhibition TypeKi or IC50 ValuesSubstrate Specificity
Aldehyde Dehydrogenase (ALDH1A1)Competitive/Mixed1.2-2.4 μM [24]Retinal, benzaldehyde
Aldehyde Dehydrogenase (ALDH2)Competitive/Uncompetitive19 nM-2.4 μM [21]Acetaldehyde, propionaldehyde
TyrosinaseMixed-type0.0067-38 mM [26]L-DOPA oxidation
4-hydroxyacetophenone monooxygenaseSubstrate conversionQuantitative conversion [27]Fluorobenzaldehydes

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

264.0353354 g/mol

Monoisotopic Mass

264.0353354 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types